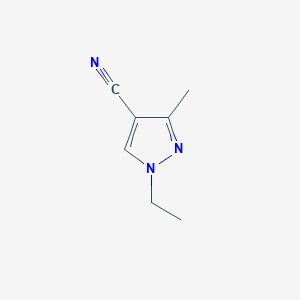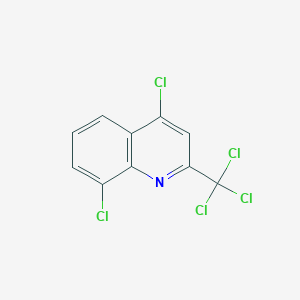
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine is reacted with isopropylamine in the presence of a strong acid, such as hydrochloric acid, to form the intermediate.
Step 2: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling the temperature, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be compared with other benzimidazole derivatives:
1-Methyl-1H-benzoimidazol-5-ylamine: Similar structure but with a methyl group instead of an isopropyl group. It may exhibit different biological activities and chemical reactivity.
1-Ethyl-1H-benzoimidazol-5-ylamine: Contains an ethyl group, leading to variations in its physical and chemical properties.
1-Propyl-1H-benzoimidazol-5-ylamine: The propyl group can influence the compound’s solubility and interaction with biological targets.
Propiedades
Número CAS |
54513-37-0 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,11H2,1-2H3 |
Clave InChI |
FLMRFXNWNGPDLT-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N |
SMILES canónico |
CC(C)N1C=NC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















